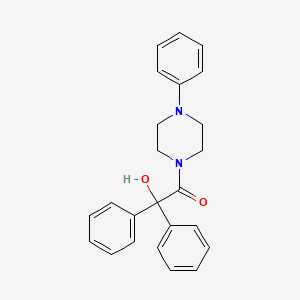![molecular formula C16H18N6O3 B5500306 2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500306.png)
2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide is a useful research compound. Its molecular formula is C16H18N6O3 and its molecular weight is 342.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.14403846 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Analysis and Properties
- The compound, also referred to as N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, exhibits a planar imidazolidine-2,4-dione system, contributing to its unique structural properties. Its molecular structure and packing are stabilized by various intermolecular interactions, including C-H...O and N-H...O interactions, forming cyclic dimers and chains in its crystalline form (Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002).
Novel Dipeptide Mimetics
- Research into novel dipeptide mimetics has included derivatives of 5,5-dimethylhydantoin, a structurally similar compound. The synthesis of these derivatives has been characterized, contributing to a broader understanding of the potential applications of similar compounds in various scientific domains (Todorov & Naydenova, 2010).
X-Ray Diffraction Studies
- X-ray diffraction studies have been conducted on compounds with similar structures, highlighting the planar conformation of the imidazolidinedione ring. These studies are crucial for understanding the molecular geometry and potential applications in various fields such as crystallography and materials science (Sethusankar et al., 2001).
Synthesis for Imaging Studies
- Imidazo[1,2-α]pyridines, similar in structure, have been synthesized for use as probes in the study of Peripheral Benzodiazepine Receptors using SPECT (Single Photon Emission Computed Tomography). This application demonstrates the potential use of related compounds in medical imaging and receptor studies (Katsifis, Mattner, Dikić, & Papazian, 2000).
Synthesis and Characterization for Medical Applications
- Derivatives of this compound have been explored for their potential in medical applications. For instance, the synthesis and characterization of novel dipeptide mimetics with a hydantoin moiety have been reported, providing insights into potential pharmacological uses (Todorov & Naydenova, 2010).
Pharmaceutical Research
- Similar compounds have been synthesized and evaluated for their potential as inhibitors of human rhinovirus, indicating possible applications in antiviral drug development. This showcases the compound's relevance in pharmaceutical research (Hamdouchi et al., 1999).
Molecular Design
- Research into the molecular design of compounds with similar structures has been conducted to study their effect on dopamine receptor modulation, demonstrating the compound's relevance in neurological research and drug design (Baures et al., 1994).
特性
IUPAC Name |
2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-20-12(15(24)21(2)16(20)25)8-13(23)19-9-11-4-3-5-18-14(11)22-7-6-17-10-22/h3-7,10,12H,8-9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTGSHAHGZQPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)NCC2=C(N=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)
![oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5500226.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)
![N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]PROPANAMIDE](/img/structure/B5500248.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)
![7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5500268.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)
![6'-amino-3'-ethyl-2-methyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5500273.png)
![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5500296.png)
![1-[(3-Phenylquinoxalin-2-yl)amino]propan-2-ol](/img/structure/B5500298.png)

![4-{2-[(2-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5500315.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide](/img/structure/B5500329.png)
